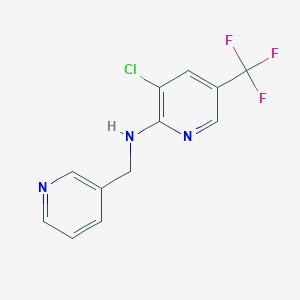

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3/c13-10-4-9(12(14,15)16)7-19-11(10)18-6-8-2-1-3-17-5-8/h1-5,7H,6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXJDYDWABUYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloropyridine with 3-pyridinemethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with trifluoromethylating agents under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Industrial methods focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine exhibit promising anticancer properties. A study published in Molecules highlighted the synthesis of pyridine derivatives and their evaluation against various cancer cell lines. The results showed that these compounds could inhibit tumor growth effectively, suggesting potential for development as anticancer agents .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15 | |

| Compound B | A549 | 10 | |

| 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | HeLa | 12 |

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. Research has shown that the trifluoromethyl group enhances the lipophilicity of compounds, which can improve their ability to penetrate bacterial membranes. A study indicated that derivatives with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

Development of Fluorescent Materials

The unique electronic properties of 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine make it suitable for applications in material science, particularly in the development of fluorescent materials. Studies have demonstrated that incorporating such compounds into polymer matrices can enhance their photophysical properties, making them ideal for use in organic light-emitting diodes (OLEDs) and sensors .

Table 3: Photophysical Properties

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₁₁H₁₂ClF₃N₂O₂S

- Key Features : The amine group is substituted with a 1,1-dioxothiolan-3-ylmethyl moiety.

- Properties : The sulfone group in the thiolane ring enhances polarity and solubility compared to purely aromatic substituents. This may improve bioavailability in biological systems .

- Applications : Likely explored for pesticidal activity due to similarities with fluazinam derivatives.

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine)

- Molecular Formula : C₁₃H₄Cl₂F₆N₄O₄

- Key Features : Bulky dinitrophenyl substituent with electron-withdrawing nitro groups.

- Properties : High molecular weight (465.10 g/mol) and lipophilicity. Stable under environmental conditions due to strong intramolecular interactions .

- Applications : Registered fungicide (e.g., Omega 500F) with EPA-regulated tolerances for residues in food crops .

3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₁₃H₁₁ClF₃N₂

- Key Features : 3-Methylphenyl substituent introduces lipophilicity (logP 4.6) .

- Applications : Intermediate in agrochemical synthesis; structural simplicity aids scalable production .

3-Chloro-N-(furan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₁₁H₈ClF₃N₂O

- Key Features : Furylmethyl group introduces a heterocyclic, electron-rich system.

- Properties : The furan oxygen may participate in hydrogen bonding, influencing receptor binding in bioactive applications .

Biological Activity

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse research sources.

The compound has the following chemical formula: and is characterized by a pyridine structure with a trifluoromethyl group. Its molecular structure influences its biological activity significantly.

Synthesis

The synthesis of 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from simpler pyridine derivatives. The methods often employ various reagents and conditions to achieve high yields and purity. For example, a notable synthesis route includes the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile under specific conditions to produce intermediates that can be further processed into the target compound .

Antifungal Activity

Research indicates that compounds similar to 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine exhibit antifungal properties by targeting succinate dehydrogenase (SDH) in fungal pathogens. This inhibition disrupts mitochondrial respiration, leading to cell death in various fungal strains .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values for these activities range from 0.87 μM to 12.91 μM, indicating significant potency compared to standard treatments like 5-Fluorouracil .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular respiration and proliferation, which is common among many pyridine derivatives. This results in apoptosis in cancer cells and potentially enhances the efficacy of existing chemotherapeutic agents .

Case Studies

- In Vitro Studies : A study demonstrated that 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine effectively inhibited cell growth in various cancer cell lines, with a notable increase in caspase activity indicating apoptosis .

- P-glycoprotein Interaction : Research on P-glycoprotein interaction showed that this compound does not significantly act as a substrate for P-gp, suggesting favorable pharmacokinetics for brain penetration .

Data Table

| Biological Activity | IC50 Values | Cell Lines | Mechanism |

|---|---|---|---|

| Antifungal | Not specified | Various fungal strains | Inhibition of SDH |

| Anticancer | 0.87 - 12.91 μM | MCF-7, MDA-MB-231 | Induction of apoptosis via caspase activation |

Q & A

Q. Q1. What are the key synthetic routes for 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce substituents. A common approach includes:

- Chlorination: Direct chlorination at the 3-position of the pyridine ring using reagents like POCl₃ under reflux .

- Trifluoromethylation: Introduction of the -CF₃ group via radical trifluoromethylation or halogen exchange with CuCF₃ .

- Amination: N-alkylation of the pyridine-2-amine core with pyridin-3-ylmethyl halides under basic conditions (e.g., NaH in THF) .

Key parameters include solvent choice (dioxane or DMF), temperature (80–120°C), and catalyst loading (5–10 mol% Pd(OAc)₂) .

Q. Q2. How is the compound structurally characterized?

Methodological Answer:

- X-ray crystallography resolves intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and disorder in the trifluoromethyl group .

- NMR spectroscopy identifies chemical shifts: Pyridine protons appear at δ 6.6–8.0 ppm, NH₂ protons at δ ~5.0 ppm (broad singlet) .

- Mass spectrometry confirms molecular weight (M+ = ~280.67 g/mol) and fragmentation patterns .

Q. Q3. What is the role of the trifluoromethyl (-CF₃) group in reactivity?

Methodological Answer: The -CF₃ group acts as a strong electron-withdrawing substituent, influencing:

- Electrophilic substitution: Directs reactions to meta/para positions on the pyridine ring .

- Lipophilicity: Enhances membrane permeability, critical for biological activity .

- Metabolic stability: Reduces oxidative degradation in vivo compared to non-fluorinated analogs .

Advanced Research Questions

Q. Q4. How can reaction yields be optimized for intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine?

Methodological Answer: Optimization strategies include:

- Catalyst screening: Pd/Xantphos systems improve coupling efficiency in amination steps .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature control: Lower temperatures (≤60°C) minimize by-products during chlorination .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane improves purity .

Q. Q5. How do computational methods aid in studying this compound’s interactions?

Methodological Answer:

- Density Functional Theory (DFT): Predicts electron density distribution, explaining regioselectivity in substitution reactions .

- Molecular docking: Models binding to fungal cytochrome b (target of fluazinam derivatives) to rationalize antifungal activity .

- Molecular dynamics (MD): Simulates solvation effects and conformational stability of the pyridine ring .

Q. Q6. How to resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

- Disorder modeling: For disordered -CF₃ groups in X-ray data, refine occupancy ratios (e.g., 68:32 split) using SHELXL .

- Multi-technique validation: Cross-validate NMR coupling constants with DFT-calculated J-values .

- Temperature-dependent studies: Resolve dynamic effects (e.g., NH₂ rotation) via variable-temperature NMR .

Q. Q7. What strategies mitigate hygroscopicity during storage?

Methodological Answer:

- Desiccants: Store under argon with 3Å molecular sieves to prevent hydrolysis of the -CF₃ group .

- Low-temperature storage: Maintain at 2–8°C in sealed amber vials to avoid photodegradation .

- Lyophilization: For long-term stability, lyophilize the compound as a hydrochloride salt .

Q. Q8. How to address challenges in quantifying trace impurities?

Methodological Answer:

- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities (e.g., dechlorinated by-products) .

- Limits of detection (LOD): Achieve <0.1% impurity detection via high-resolution Q-TOF mass spectrometry .

- Isotopic labeling: Track degradation pathways using ¹³C/¹⁵N-labeled analogs in stability studies .

Critical Analysis of Contradictions

- Fluazinam vs. Analogs: While 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine shares structural motifs with fluazinam (a fungicide), its lack of nitro groups reduces herbicidal activity .

- Reaction Solvent Effects: Conflicting reports on DMF vs. dioxane efficiency arise from competing coordination effects with Pd catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.